molecular formula C9H9ClO3 B1364964 2-Chloro-4-methoxyphenylacetic acid CAS No. 91367-09-8

2-Chloro-4-methoxyphenylacetic acid

Cat. No.: B1364964
CAS No.: 91367-09-8
M. Wt: 200.62 g/mol
InChI Key: KINVBFAPQYQPTG-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a chloro group at the second position and a methoxy group at the fourth position on the phenyl ring. This compound is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methoxyphenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . The compound can act as a substrate for these enzymes, leading to its demethylation and subsequent formation of metabolites. Additionally, this compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of certain metabolites in cells, such as amino acids and lipids . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. The compound’s impact on gene expression can result in altered protein synthesis and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidative metabolism and the formation of metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can affect cellular energy production, biosynthesis of macromolecules, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenylacetic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acid. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a catalyst like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and subsequent hydrolysis under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methoxyphenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylphenylacetic acid
  • 4-Chloro-2-methoxyphenylacetic acid
  • 2-Chloro-4-hydroxyphenylacetic acid

Uniqueness

2-Chloro-4-methoxyphenylacetic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINVBFAPQYQPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400869
Record name (2-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-09-8
Record name (2-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-phenyl-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

657 g (purity 75%) of 2-chloro-4-methoxyphenylacetonitrile are reacted with 303 g of potassium hydroxide in 1308 ml of ethylene glycol. 430 g of solid are obtained (m.p.: 83-86° C.).
Quantity
657 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
1308 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

14.3 g (0.11 mol) of 3-chloroanisole are added at 0° C. to a mixture of 9.3 ml (0.13 mol) of acetyl chloride and 350 ml of methylene chloride. The mixture is stirred for 1 hour and then, with the temperature maintained at 0° C., 24 g (0.18 mol) of aluminum chloride are added and the reaction is allowed to proceed at this temperature for 2 hours. 20 ml of 1 N hydrochloric acid solution and 20 ml of water are then added. The two phases are separated, the organic phase is washed with water, dried over sodium sulfate and filtered and the solvent is evaporated off under reduced pressure. The crude product is purified by chromatography on a silica gel column using an 8/2 cyclohexane/ethyl acetate mixture as the eluent to give the title compound.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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